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molecular formula C13H11N3O B5463088 5-(1H-imidazol-1-ylmethyl)-8-quinolinol

5-(1H-imidazol-1-ylmethyl)-8-quinolinol

Cat. No. B5463088
M. Wt: 225.25 g/mol
InChI Key: FWRGZMWNWBBHLD-UHFFFAOYSA-N
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Patent
US06855711B1

Procedure details

A mixture of 5-chloromethyl-8-hydroxyquinoline hydrochloride (3.45 g; 15 mmol), imidazole (1.02 g; 15 mmol) and diisopropylethylamine (5.25 ml; 30 mmol) in CHCl3 (60 ml) was stirred for 24 h at room temperature and then for 3 h at 60° C. After cooling, the mixture was evaporated, washed with ethyl acetate (50 ml) and then hexane (50 ml). The residue was crystallized from a mixture of toluene and ethanol (abs.) to give 0.83 g (29%) of title product. M.p. 182° C.
Quantity
3.45 g
Type
reactant
Reaction Step One
Quantity
1.02 g
Type
reactant
Reaction Step One
Quantity
5.25 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Yield
29%

Identifiers

REACTION_CXSMILES
Cl.Cl[CH2:3][C:4]1[CH:13]=[CH:12][C:11]([OH:14])=[C:10]2[C:5]=1[CH:6]=[CH:7][CH:8]=[N:9]2.[NH:15]1[CH:19]=[CH:18][N:17]=[CH:16]1.C(N(C(C)C)CC)(C)C>C(Cl)(Cl)Cl>[N:15]1([CH2:3][C:4]2[CH:13]=[CH:12][C:11]([OH:14])=[C:10]3[C:5]=2[CH:6]=[CH:7][CH:8]=[N:9]3)[CH:19]=[CH:18][N:17]=[CH:16]1 |f:0.1|

Inputs

Step One
Name
Quantity
3.45 g
Type
reactant
Smiles
Cl.ClCC1=C2C=CC=NC2=C(C=C1)O
Name
Quantity
1.02 g
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
5.25 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
60 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 24 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
for 3 h at 60° C
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the mixture was evaporated
WASH
Type
WASH
Details
washed with ethyl acetate (50 ml)
CUSTOM
Type
CUSTOM
Details
The residue was crystallized from a mixture of toluene and ethanol (abs.)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
N1(C=NC=C1)CC1=C2C=CC=NC2=C(C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.83 g
YIELD: PERCENTYIELD 29%
YIELD: CALCULATEDPERCENTYIELD 24.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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